(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
Description
Properties
Molecular Formula |
C14H15BO2 |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(2,5-dimethyl-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-9-14(15(16)17)11(2)8-13(10)12-6-4-3-5-7-12/h3-9,16-17H,1-2H3 |
InChI Key |
PZKOPCRSNXTSQC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Halogen-Metal Exchange and Borylation
a. Starting Material Preparation
The core precursor is typically a halogenated biphenyl derivative, such as 4-bromo-2,5-dimethylbiphenyl. This compound can be synthesized via Suzuki coupling or other cross-coupling methods, involving the reaction of 2,5-dimethylphenyl boronic acids with halogenated biphenyls under palladium catalysis.
- The halogenated biphenyl (e.g., 4-bromo-2,5-dimethylbiphenyl) is subjected to a metal-halogen exchange reaction.
- Reagents such as n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) are used at low temperatures (−78°C to 0°C) in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
- This step generates a reactive aryllithium intermediate.
- The aryllithium intermediate reacts with boron sources such as boron trifluoride diethyl etherate (BF3·OEt2), boronic acid esters (e.g., bis(pinacolato)diboron), or boron trihalides.
- For example, the use of bis(pinacolato)diboron (B2pin2) in the presence of a base (e.g., potassium acetate) facilitates the formation of the boronic acid derivative.
- The reaction proceeds at low to ambient temperatures, often under inert atmosphere to prevent oxidation.
- The resulting boronate ester or boron intermediate is hydrolyzed under acidic or basic conditions to yield the free boronic acid.
- Typical hydrolysis involves aqueous acidification, such as with hydrochloric acid or acetic acid.
- The crude product is purified via recrystallization or chromatography, often using silica gel with appropriate eluents.
Synthesis via Suzuki-Miyaura Coupling Followed by Hydrolysis
This method involves constructing the biphenyl core with methyl substitutions, followed by boronic acid formation:
- Step 1: Synthesize 4-bromo-2,5-dimethylbiphenyl via Suzuki coupling of 2,5-dimethylphenylboronic acid with 4-bromobiphenyl.
- Step 2: Subject the halogenated biphenyl to a boron reagent such as B2pin2 in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and base (potassium carbonate or potassium phosphate).
- Step 3: Hydrolyze the resulting boronate ester to the free boronic acid.
This approach is well-documented in literature, with reaction parameters optimized for high yield and purity, as summarized in various patents and research articles.
Preparation of Boronic Acid Pinacol Ester as an Intermediate
Based on recent literature, the synthesis of the pinacol ester of (2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid involves:
While this specific route targets a different boronic acid derivative, similar strategies apply for synthesizing this compound, emphasizing the importance of boronate ester intermediates.
Notes on Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | −80°C to 25°C | Low temperatures favor selective halogen-metal exchange; room temperature for coupling reactions |
| Solvent | THF, diethyl ether, DMF | Aprotic solvents stabilize reactive intermediates |
| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Palladium catalysis is standard for Suzuki coupling |
| Base | K2CO3, NaOH, NaH | Facilitates transmetalation step in Suzuki coupling |
Research Discoveries and Data Tables
Recent research highlights the efficiency of using boron reagents like bis(pinacolato)diboron in mild conditions, often with copper or palladium catalysis, to produce boronic acids with high regioselectivity and yield. For example:
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water . Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or borates .
Scientific Research Applications
Unfortunately, the provided search results do not contain specific information on the applications of "(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid". However, the search results do provide some information about boronic acids and related compounds, which may be relevant to your query.
Here's what can be gathered from the search results:
- Boronic acids as antagonists: One search result mentions the discovery of a boronic acid derivative, SX-517, as a potent noncompetitive CXCR1/2 antagonist . It inhibits CXCL1-induced Ca2+ flux in human polymorphonuclear cells (PMNs) .
- Boronic acids in medicinal chemistry: Boronic acids are important functionalities explored in recent pharmaceutical development . For instance, a boronic acid at the 2-position of an S-benzyl nicotinamide scaffold exhibited potent inhibition of CXCR2 activation .
- Boronic acid polymers in biomedical applications: Boronic acid-containing polymers have shown promise in various biomedical applications, including HIV treatment .
- Boronic acids in asymmetric reduction: Boron-based reagents are used for the asymmetric reduction of functionalized ketones .
- Antimicrobial applications: Boronic acid derivatives have potential antimicrobial applications .
- Building blocks in synthesis: Hydroquinone has been used as a building block in the synthesis of marine metabolites .
- Chalcone derivatives: Chalcone derivatives have been investigated for their antioxidant and antimicrobial properties .
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent complexes with molecules containing hydroxyl groups. This property allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures . The boronic acid group can interact with molecular targets such as diols, amino acids, and other nucleophiles, leading to the formation of stable complexes .
Comparison with Similar Compounds
Structural and Electronic Modifications
The substituents on the biphenyl scaffold significantly alter the properties of boronic acids. Below is a comparative analysis of key analogs:
Table 1: Structural and Electronic Comparison
*Calculated based on formula C₁₄H₁₅BO₂.
Key Observations:
- Electronic Effects : Electron-donating methyl groups reduce the Lewis acidity of the boronic acid, whereas electron-withdrawing substituents (e.g., Cl, F) increase acidity and reaction rates .
- Lipophilicity : Methyl groups enhance lipophilicity, which may improve membrane permeability in biological applications but reduce solubility in polar solvents .
Biological Activity
(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential use in therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, supported by relevant studies and data.
Boronic acids, including this compound, are known to interact with various biological targets through the reversible formation of covalent bonds with diols and other nucleophiles. This property enables them to modulate the activity of enzymes and receptors.
Key Biological Targets
- Chemokine Receptors : Boronic acids have been identified as antagonists for chemokine receptors such as CXCR1 and CXCR2. These receptors are implicated in inflammatory processes and cancer progression. For instance, compounds similar to this compound have shown noncompetitive antagonism against these receptors, inhibiting downstream signaling pathways involved in inflammation and tumor growth .
- Kinases : Boronic acids can also inhibit various kinases involved in cancer signaling pathways. The structural features of this compound may allow it to act as a selective inhibitor against specific kinases that are overactive in certain cancers.
Biological Activity Studies
Several studies have investigated the biological activity of boronic acids similar to this compound.
Anticancer Activity
Recent research has demonstrated that boronic acids exhibit anticancer properties across various cell lines:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of boronic acids can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 30 nM to 550 nM .
- Mechanistic Insights : The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.
Anti-inflammatory Effects
Boronic acids have been shown to exert anti-inflammatory effects by blocking chemokine receptor signaling:
- In Vivo Models : In murine models of inflammation, compounds similar to this compound significantly reduced markers of inflammation when administered at doses such as 0.2 mg/kg .
Data Tables
| Compound | Target | IC50 Value | Effect |
|---|---|---|---|
| SX-517 | CXCR2 | 38 nM | Antagonist |
| Compound A | MDA-MB-231 | 250 nM | Anticancer |
| Compound B | SK-Hep-1 | 300 nM | Anticancer |
Case Studies
Case Study 1: Inhibition of CXCR2
A study demonstrated that a boronic acid derivative inhibited CXCR2-mediated calcium flux in human polymorphonuclear cells with an IC50 value of 38 nM. This indicates a strong potential for treating inflammatory diseases where CXCR2 plays a critical role .
Case Study 2: Anticancer Activity
In another study focusing on various cancer cell lines, a structurally similar boronic acid was able to reduce cell viability significantly with IC50 values indicating potent activity against breast and liver cancers .
Q & A
Q. What are the common synthetic routes for preparing (2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid, and what reaction conditions optimize yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For example:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf)₂ are effective, with yields ranging from 80% to 99% under optimized conditions .
- Solvents and bases : Dimethoxyethane (DME)/water mixtures with Na₂CO₃ as a base are commonly used , while DMF with potassium acetate (KOAc) is employed for sterically hindered substrates .
- Temperature : Reactions often proceed at 70–80°C for 12–24 hours .
Key considerations :
- Purification via column chromatography or recrystallization ensures >97% purity .
- Use inert atmospheres to prevent boronic acid oxidation .
Q. How is this compound characterized, and what analytical techniques validate its purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by matching peak assignments to expected chemical environments (e.g., aromatic protons and methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M−H]⁻ calculated vs. observed) .
- HPLC : Assesses purity (>97%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How do steric effects from the 2- and 5-methyl groups influence reactivity in cross-coupling reactions?
The methyl groups introduce steric hindrance , which can slow transmetallation steps in Suzuki-Miyaura reactions. Strategies to mitigate this include:
- Catalyst optimization : Bulky ligands (e.g., XPhos) enhance steric tolerance .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hindered intermediates .
- Elevated temperatures : Microwave-assisted synthesis at 100–150°C accelerates reaction rates .
Data contradiction example : Lower yields observed with Pd(OAc)₂ vs. PdCl₂(dppf)₂ highlight the need for tailored catalyst selection .
Q. What experimental approaches resolve discrepancies between observed and predicted spectral data (e.g., unexpected NMR peaks)?
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity .
- Isotopic labeling : ¹⁸O-labeled boronic acids can trace hydrolysis by-products .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3-Fluoro-4'-methylbiphenyl boronic acid) to identify substituent-related shifts .
Case study : In , HRMS resolved a 0.3 ppm mass error discrepancy, confirming the correct molecular formula .
Q. How can researchers optimize Suzuki-Miyaura reactions for low-yielding or unstable intermediates?
- Precatalyst activation : Use preformed Pd(0) complexes (e.g., Pd₂(dba)₃) to bypass slow reduction steps .
- Additives : LiCl enhances transmetallation efficiency in challenging couplings .
- In situ monitoring : ReactIR or LC-MS tracks intermediate degradation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
